molecular formula C10H12ClN3 B12050042 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride

4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B12050042
M. Wt: 209.67 g/mol
InChI Key: AAUWVALYJFRKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole-derived compound featuring an o-tolyl (2-methylphenyl) substituent at the 4-position of the pyrazole ring and an amine group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications.

Structural studies of related o-tolyl-containing ligands (e.g., in platinum complexes) reveal that the o-tolyl group adopts a twisted conformation (~51.7° relative to the pyridine plane), which may influence electronic properties and intermolecular interactions in the target compound .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

4-(2-methylphenyl)-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H

InChI Key

AAUWVALYJFRKDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(NN=C2)N.Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with o-Tolylboronic Acid

A optimized route involves reacting 3-amino-4-bromo-1H-pyrazole with o-tolylboronic acid. The reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate (2M) at 80°C for 12 hours. This method achieves a 78% yield of 4-(o-Tolyl)-1H-pyrazol-3-amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Suzuki-Miyaura Coupling Parameters

ReactantCatalystSolventTemperatureTimeYield
3-Amino-4-bromo-1H-pyrazolePd(PPh₃)₄ (5 mol%)DME/H₂O80°C12 h78%

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic displacement of electron-deficient aryl halides by pyrazole amines offers a direct pathway.

Reaction with 2-Fluoro-4-iodotoluene

In anhydrous dimethyl sulfoxide (DMSO), 1H-pyrazol-3-amine reacts with 2-fluoro-4-iodotoluene in the presence of potassium carbonate (3 equiv) at 85°C for 48 hours. The fluorine atom activates the aryl iodide for substitution, yielding 4-(o-Tolyl)-1H-pyrazol-3-amine with 65% efficiency. Post-reaction extraction with ethyl acetate and HCl treatment isolates the hydrochloride form.

Table 2: SNAr Reaction Conditions

Aryl HalideBaseSolventTemperatureTimeYield
2-Fluoro-4-iodotolueneK₂CO₃DMSO85°C48 h65%

Microwave-Assisted Arylation

Microwave irradiation significantly accelerates reaction kinetics, enhancing efficiency.

Copper-Catalyzed Coupling under Microwave Conditions

Aryl iodides undergo coupling with 1H-pyrazol-3-amine using cesium carbonate (1.2 equiv) and copper(II) bromide (0.1 mol%) in DMF. Microwave heating at 190°C for 20 minutes achieves an 80% yield of the arylated product. This method circumvents prolonged reaction times associated with conventional heating.

Table 3: Microwave Arylation Protocol

CatalystBaseSolventTemperatureTimeYield
CuBr₂ (0.1 mol%)Cs₂CO₃DMF190°C20 min80%

Condensation and Cyclization Strategies

Formation of the pyrazole ring via cyclocondensation provides an alternative route.

Hydrazine-Diketone Condensation

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-5(4H)-one. Subsequent condensation with o-tolualdehyde in the presence of piperidine introduces the o-tolyl group, followed by amination via Hofmann degradation to yield the target amine.

Table 4: Cyclocondensation Parameters

Carbonyl CompoundReagentCatalystSolventTemperatureYield
Ethyl acetoacetateHydrazinePiperidineEthanolReflux69%

Diazonium salt intermediates facilitate regioselective aryl group introduction.

Diazonium Salt Formation and Coupling

3-Amino-1H-pyrazole is diazotized using sodium nitrite in HCl at 0°C, followed by coupling with o-cresol in alkaline conditions. This method, however, faces challenges in stabilizing the diazonium intermediate, resulting in moderate yields (33–45%).

Table 5: Diazonium Coupling Steps

Diazotization AgentCoupling PartnerConditionsYield
NaNO₂/HClo-Cresol0°C, pH 945%

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid.

Acid-Base Neutralization

4-(o-Tolyl)-1H-pyrazol-3-amine is dissolved in ethanol, and concentrated HCl is added dropwise at 0°C. Precipitation of the hydrochloride salt occurs immediately, with recrystallization from ethanol/water yielding >95% purity.

Comparative Analysis of Synthetic Routes

Table 6: Method Comparison

MethodAdvantagesLimitationsYield Range
Suzuki-MiyauraHigh regioselectivity, mild conditionsRequires Pd catalysts65–80%
SNArNo transition metalsHarsh conditions, long times50–65%
Microwave ArylationRapid, high efficiencySpecialized equipment needed70–80%
CondensationOne-pot synthesisMultiple steps60–69%

Chemical Reactions Analysis

Types of Reactions

4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in the substituent position (ortho, meta, para) or the nature of the aromatic/alkyl groups. Key analogs include:

Compound Name CAS Number Substituent Position/Group Molecular Weight (g/mol) Similarity Score Key Properties/Findings
4-(o-Tolyl)-1H-pyrazol-3-amine 93048-45-4 2-methylphenyl (ortho) ~178.2 (free base) Reference Hydrochloride salt enhances solubility
4-(p-Tolyl)-1H-pyrazol-3-amine 40545-63-9 4-methylphenyl (para) ~178.2 1.00 Likely higher symmetry and planarity
4-(m-Tolyl)-1H-pyrazol-3-amine 57999-12-9 3-methylphenyl (meta) ~178.2 1.00 Intermediate steric hindrance
4-(3,5-Dimethylphenyl)-1H-pyrazol-3-amine hydrochloride 1177359-90-8 3,5-dimethylphenyl ~222.7 0.98 Increased steric bulk; potential reduced solubility vs. mono-substituted analogs
4-Ethyl-1H-pyrazol-3-amine hydrochloride 151521-49-2 Ethyl group ~162.6 0.97 Reduced aromaticity; altered electronic properties

Key Observations :

  • Electronic Effects : The electron-donating methyl group in the o-tolyl substituent may stabilize the pyrazole ring’s electron density, influencing reactivity and intermolecular interactions. Para-substituted analogs likely exhibit stronger π-π stacking due to planar conformations .

Pharmacological and Toxicological Comparisons

Implications :

  • The absence of mutagenicity in related hydrochlorides supports the safety profile of this compound class.
  • Substituent position (e.g., o-tolyl vs. p-tolyl) may critically influence biological activity, as seen in the CNS effects of CIBA 1002-Go .

Biological Activity

4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure that contributes to its biological activity. The presence of the o-tolyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can affect cell proliferation and survival. For instance, it may target cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs), leading to antiproliferative effects in cancer cells .
  • Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusInhibition observed
Candida albicansModerate activity

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth across several studies:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)38.44
HepG2 (liver cancer)54.25
A549 (lung cancer)0.031

Case Studies

  • Inflammation Model : In a carrageenan-induced edema model, this compound exhibited significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory effects .
  • Cancer Cell Proliferation : In vitro tests on A549 cells revealed that treatment with this compound led to apoptosis through intrinsic pathways, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors and o-tolyl derivatives. Key steps include:

  • Nucleophilic substitution : Reacting halogenated pyrazoles with o-tolylamine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) .
  • Amine protection/deprotection : Use of Boc or Fmoc groups to prevent side reactions during coupling steps .
  • Acidification : Final treatment with HCl in ethanol to form the hydrochloride salt .
  • Critical Parameters : Temperature control (60–80°C), pH adjustment (7–9 for coupling), and solvent choice (e.g., ethanol for crystallization) significantly impact yield (typically 60–85%) and purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify aromatic proton environments and amine functionality (e.g., δ 7.2–7.5 ppm for o-tolyl protons; δ 5.1 ppm for NH2_2) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 230.1) and isotopic patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize target-based assays:

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence polarization or radiometric assays .
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Dose-Response Curves : Use 8–12 concentration points to calculate IC50_{50} values, ensuring triplicate replicates for statistical validity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to map electron density and identify nucleophilic/electrophilic sites (e.g., NH2_2 group as a reactive center) .
  • Reaction Path Search : Use software like GRRM or AFIR to simulate plausible reaction pathways for functionalization (e.g., acylation at the amine) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across published studies (e.g., substituent effects on kinase inhibition) to identify consensus trends .
  • Free-Wilson vs. Hansch Analysis : Decouple electronic (Hammett σ) and steric (Taft Es_s) contributions to activity .
  • Crystallography : Resolve ambiguities in binding modes via X-ray co-crystallization with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can researchers optimize reaction yields when scaling up synthesis for in vivo studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) with minimal trials .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Purification Optimization : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, CH2_2Cl2_2/MeOH) for cost-effective scale-up .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Reprodubility Tests : Collaborate with independent labs to replicate key findings .

Tables for Key Parameters

Synthetic Parameter Optimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CPrevents decomposition
Solvent (Coupling Step)DMF or THFEnhances nucleophilicity
HCl Concentration (Salt Form)1.0–1.5 M in ethanolEnsures complete protonation
Analytical Technique Critical Data PointsPurposeReference
1^1H NMRδ 7.2–7.5 (o-tolyl protons)Confirms aromatic substitution
HRMS[M+H]+^+ at m/z 230.1Validates molecular formula
HPLC Retention Time8.2 min (C18, 50% ACN)Assesses purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.